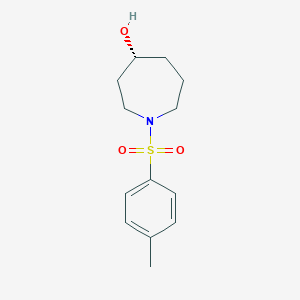![molecular formula C6H8N2S B14250295 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- CAS No. 184633-86-1](/img/structure/B14250295.png)
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)-: is a chemical compound known for its unique structure and properties This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles/Electrophiles: Halogens, alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Thiols and Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site, leading to a decrease in the enzyme’s catalytic function. The pathways involved often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, ®-
- 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (racemic mixture)
Comparison: Compared to its analogs, 5H-Pyrrolo[1,2-a]imidazole-6-thiol, 6,7-dihydro-, (S)- exhibits unique stereochemistry, which can influence its reactivity and interaction with biological targets. The (S)-enantiomer may have different pharmacokinetic and pharmacodynamic properties compared to the ®-enantiomer or the racemic mixture, making it a distinct compound with specific applications.
Eigenschaften
CAS-Nummer |
184633-86-1 |
|---|---|
Molekularformel |
C6H8N2S |
Molekulargewicht |
140.21 g/mol |
IUPAC-Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol |
InChI |
InChI=1S/C6H8N2S/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |
InChI-Schlüssel |
SVGHIJCMRDZNCP-YFKPBYRVSA-N |
Isomerische SMILES |
C1[C@@H](CN2C1=NC=C2)S |
Kanonische SMILES |
C1C(CN2C1=NC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


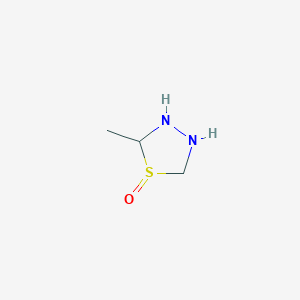
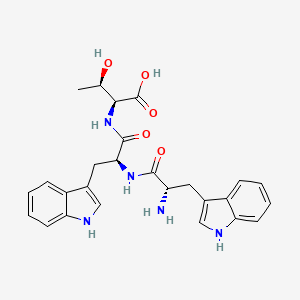
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
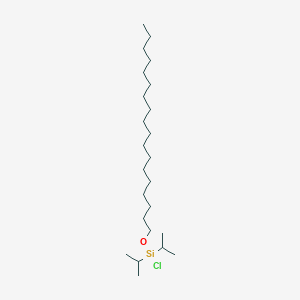
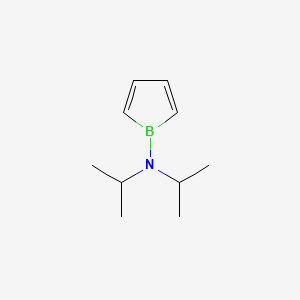
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
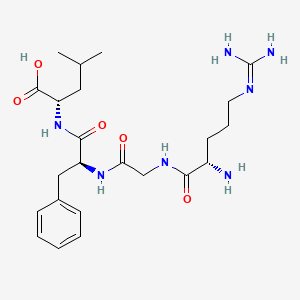


![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
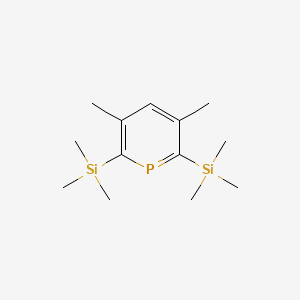
![Phosphonic acid, [2-(2,5-dimethoxyphenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14250286.png)
